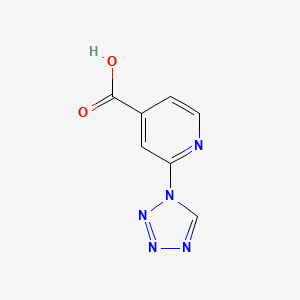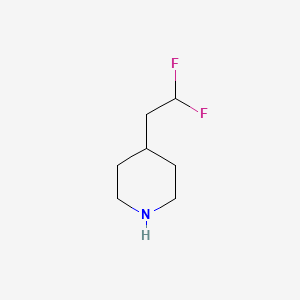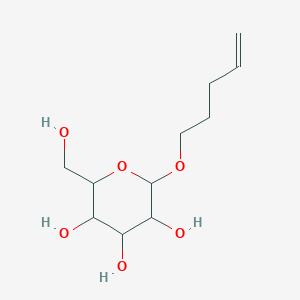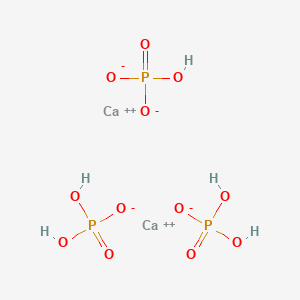![molecular formula C20H25FN6O3S B12282488 5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12282488.png)
5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with significant applications in medicinal chemistry. This compound is structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from the appropriate substituted aniline. The key steps include:
Nitration: The starting aniline is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Sulfonylation: The amine is then sulfonylated using a sulfonyl chloride derivative.
Cyclization: The sulfonylated intermediate undergoes cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core.
Fluorination: Introduction of the fluoro group is achieved using a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with sulfide groups.
Substitution: Substituted derivatives with various functional groups replacing the fluoro group.
Scientific Research Applications
5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of similar compounds.
Biology: Investigated for its potential effects on various biological pathways, particularly those involving PDE5 inhibition.
Medicine: Explored for its therapeutic potential in treating conditions like erectile dysfunction and pulmonary arterial hypertension.
Mechanism of Action
The compound exerts its effects primarily through inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and improved blood flow. The molecular targets include the active site of PDE5, where the compound binds and prevents the breakdown of cGMP .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: A well-known PDE5 inhibitor with a similar core structure.
Vardenafil: Another PDE5 inhibitor with slight structural modifications.
Tadalafil: A PDE5 inhibitor with a longer duration of action.
Uniqueness
5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the fluoro group, which can influence its pharmacokinetic properties and binding affinity to PDE5. This structural modification may result in differences in potency, duration of action, and side effect profile compared to other PDE5 inhibitors .
Properties
Molecular Formula |
C20H25FN6O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-[2-fluoro-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H25FN6O3S/c1-4-5-16-17-18(26(3)24-16)20(28)23-19(22-17)14-12-13(6-7-15(14)21)31(29,30)27-10-8-25(2)9-11-27/h6-7,12H,4-5,8-11H2,1-3H3,(H,22,23,28) |
InChI Key |
LJLIDEZAQOFKHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)


![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)




![(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl](/img/structure/B12282460.png)

